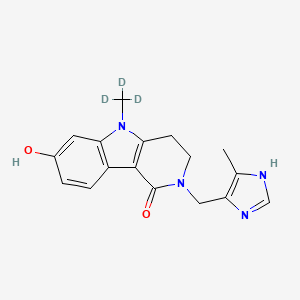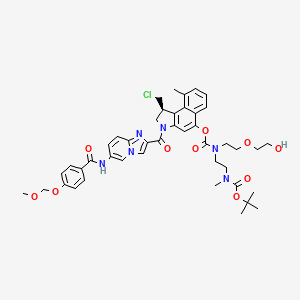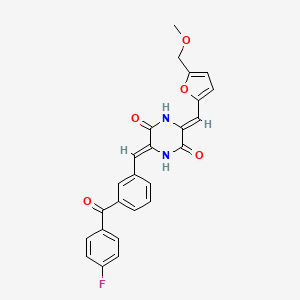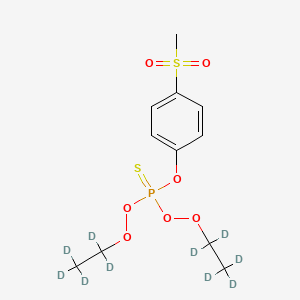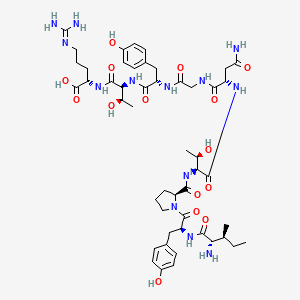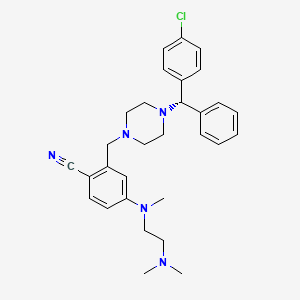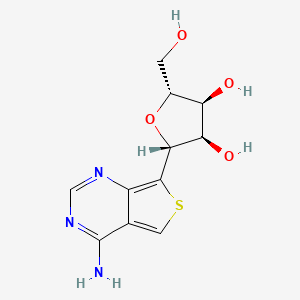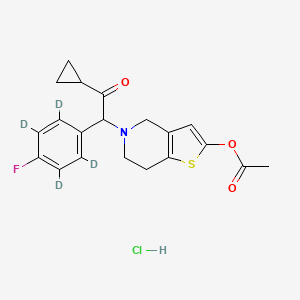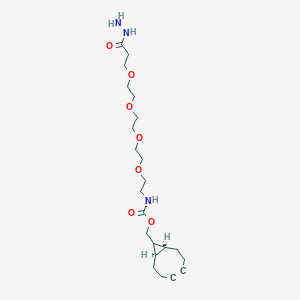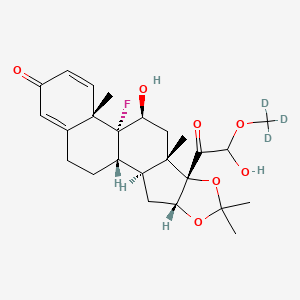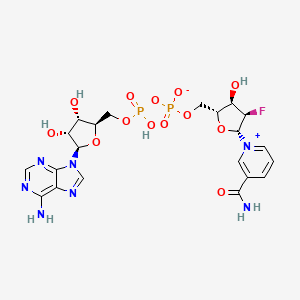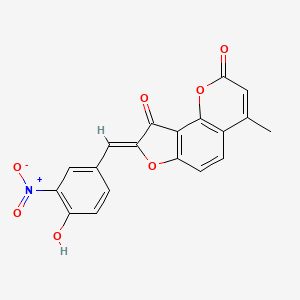
Anticancer agent 69
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 69 is a selective anticancer compound known for its potent inhibitory effects on human prostate cancer cell lines, particularly PC3 cells. This compound has shown promising results in increasing reactive oxygen species levels and down-regulating epidermal growth factor receptor, leading to the induction of apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 69 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its anticancer properties. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to ensure maximum yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification processes, including crystallization and chromatography, to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 69 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that contribute to its anticancer activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced or altered anticancer properties. These products are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .
Applications De Recherche Scientifique
Anticancer agent 69 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies exploring new synthetic routes and reaction mechanisms for anticancer agents.
Biology: Researchers utilize this compound to investigate cellular responses to oxidative stress and apoptosis.
Medicine: The compound is a candidate for developing new cancer therapies, particularly for prostate cancer.
Industry: This compound is used in the development of diagnostic tools and targeted drug delivery systems
Mécanisme D'action
Anticancer agent 69 exerts its effects through several mechanisms:
Induction of Apoptosis: The compound increases reactive oxygen species levels, leading to oxidative stress and cell death.
Down-Regulation of Epidermal Growth Factor Receptor: By reducing the levels of epidermal growth factor receptor, this compound disrupts signaling pathways essential for cancer cell survival.
Activation of Apoptosis-Related Proteins: The compound stimulates the expression of pro-apoptotic proteins like Bax and P53 while inhibiting anti-apoptotic proteins such as Bcl-2
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinones: These compounds share a similar core structure and are known for their anticancer properties.
Nitrogen-Containing Heterocycles: Compounds like pyrimidine and quinazoline exhibit similar mechanisms of action and are used in cancer treatment.
Uniqueness of Anticancer agent 69
This compound stands out due to its high selectivity for prostate cancer cells and its ability to induce apoptosis through multiple pathways. Its unique combination of functional groups and structural modifications enhances its potency and reduces the likelihood of drug resistance .
Propriétés
Formule moléculaire |
C19H26N8S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
3-hexyl-5-propylsulfanyl-N-[(E)-pyridin-2-ylmethylideneamino]triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C19H26N8S/c1-3-5-6-9-12-27-18-16(24-26-27)17(22-19(23-18)28-13-4-2)25-21-14-15-10-7-8-11-20-15/h7-8,10-11,14H,3-6,9,12-13H2,1-2H3,(H,22,23,25)/b21-14+ |
Clé InChI |
VXGPMSOEBHCVDK-KGENOOAVSA-N |
SMILES isomérique |
CCCCCCN1C2=NC(=NC(=C2N=N1)N/N=C/C3=CC=CC=N3)SCCC |
SMILES canonique |
CCCCCCN1C2=NC(=NC(=C2N=N1)NN=CC3=CC=CC=N3)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


